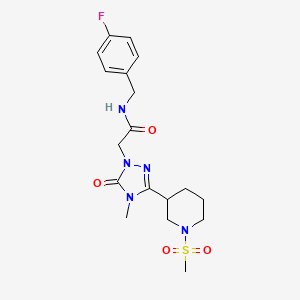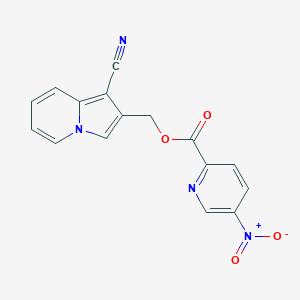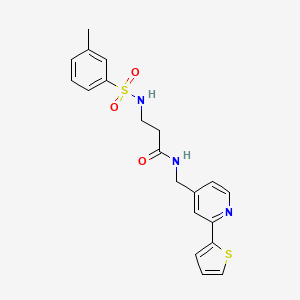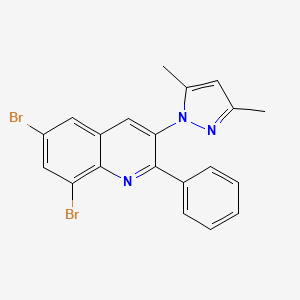
6,8-二溴-3-(3,5-二甲基-1H-吡唑-1-基)-2-苯基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at positions 6 and 8, a pyrazolyl group at position 3, and a phenyl group at position 2 of the quinoline ring
科学研究应用
6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It may be used in the development of new materials, such as organic semiconductors and dyes.
作用机制
Target of Action
The primary target of the compound 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its target, tubulin, by inhibiting its polymerization . This means it prevents the formation of microtubules from tubulin monomers. As a result, it disrupts the normal functioning of the cell’s cytoskeleton, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing. Additionally, it can affect intracellular transport processes that rely on microtubules, potentially leading to further cellular dysfunction .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability and therapeutic efficacy requires further investigation .
Result of Action
The primary result of the compound’s action is the inhibition of cell division and the induction of cell death . This makes it a potential candidate for antitumor activity. In fact, the compound has shown promising antitumor activity in in vitro studies .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the specific characteristics of the target cells. Detailed studies on how these factors influence the action of 6,8-dibromo-3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-phenylquinoline are currently lacking .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline typically involves multi-step organic reactions. One common method starts with the bromination of 2-phenylquinoline to introduce bromine atoms at positions 6 and 8. This is followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide as brominating agents, and the reactions are typically carried out in solvents like dichloromethane or chloroform under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.
化学反应分析
Types of Reactions
6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to dehalogenated products.
相似化合物的比较
Similar Compounds
2-phenylquinoline: Lacks the bromine atoms and pyrazolyl group, making it less reactive in certain chemical reactions.
6,8-dibromoquinoline: Similar bromination pattern but lacks the pyrazolyl and phenyl groups, affecting its chemical properties and applications.
3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline:
Uniqueness
6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline is unique due to the combination of bromine atoms, pyrazolyl group, and phenyl group within the quinoline structure. This unique arrangement allows for specific interactions and reactivity patterns that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
6,8-dibromo-3-(3,5-dimethylpyrazol-1-yl)-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N3/c1-12-8-13(2)25(24-12)18-10-15-9-16(21)11-17(22)19(15)23-20(18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJPXNDBYXASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC(=CC(=C3N=C2C4=CC=CC=C4)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
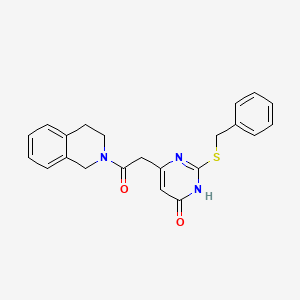
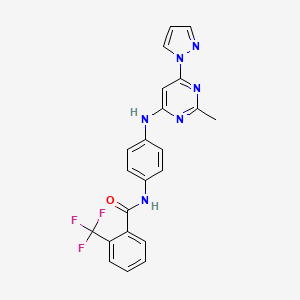
![N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2459157.png)
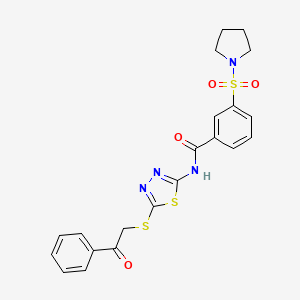
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2459160.png)

![8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2459162.png)
![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)
![4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2459165.png)
![N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2459166.png)
